Cytidine-13C
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Overview
Description
Cytidine-13C is a nucleoside analog, which is a type of compound that mimics the structure of naturally occurring nucleosides. These compounds are often used in various scientific and medical applications due to their ability to interfere with nucleic acid synthesis.
Mechanism of Action
Target of Action
Cytidine-13C, also known as 1’-13CCytidine or 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidin-2-one, primarily targets the Uridine-cytidine kinase 2 . This enzyme plays a crucial role in the pyrimidine salvage pathway, which is essential for nucleotide synthesis.
Mode of Action
This compound interacts with its target by getting phosphorylated by the Uridine-cytidine kinase 2. This interaction leads to the formation of cytidine monophosphate (CMP), which is a critical component in the synthesis of RNA .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the pyrimidine salvage pathway . This pathway recycles pyrimidines to form nucleotide monophosphates, which are then used in the synthesis of RNA and DNA . The downstream effects include the production of necessary nucleotides for cellular processes such as replication and transcription.
Pharmacokinetics
It is known that the bioavailability of cytidine analogues can be influenced by rapid metabolism by enzymes such as cytidine deaminase
Result of Action
The action of this compound leads to the production of CMP, a critical component in the synthesis of RNA. This can influence various cellular processes, including protein synthesis and cell replication .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of specific enzymes, such as cytidine deaminase, can affect the metabolism and hence the efficacy of this compound . Additionally, factors such as pH and temperature could potentially influence the stability of the compound.
Biochemical Analysis
Biochemical Properties
Cytidine-13C interacts with various enzymes, proteins, and other biomolecules. It is phosphorylated by uridine-cytidine kinase 2 . This enzyme does not phosphorylate deoxyribonucleosides or purine ribonucleosides, but it can use ATP or GTP as a phosphate donor .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It controls neuronal-glial glutamate cycling, affecting cerebral phospholipid metabolism, catecholamine synthesis , and DNA synthesis in the S-phase of the cell cycle .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to uridine monophosphate and cytidine monophosphate by uridine-cytidine kinase 2 . This enzyme does not phosphorylate deoxyribonucleosides or purine ribonucleosides, but it can use ATP or GTP as a phosphate donor .
Temporal Effects in Laboratory Settings
It is known that this compound is a stable isotope of hydrogen, carbon, and other elements that have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a precursor of uridine and plays a crucial role in controlling neuronal-glial glutamate cycling . It is also involved in the synthesis of catecholamines .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several processes. Overexpression of uracil permease and a nucleoside transporter from Bacillus amyloliquefaciens has been found to increase cytidine production in Escherichia coli .
Subcellular Localization
A subset of this compound resides within the nucleolus and associates with critical ribosome biogenesis factors . Simultaneous expression of this compound and either of Tet FL, CD or CDm resulted in the altered subcellular localization of both Tet2 and Tet3 into the cytoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine-13C typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate sugar and base components.
Glycosylation: The sugar component is glycosylated with the base under acidic or basic conditions to form the nucleoside.
Purification: The product is purified using techniques such as crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Cytidine-13C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts may be used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce halogen or alkyl groups.
Scientific Research Applications
Cytidine-13C has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and its potential as a therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Cytidine: A naturally occurring nucleoside with a similar structure.
Deoxycytidine: Another nucleoside analog used in various applications.
Fluorocytidine: A modified nucleoside with enhanced properties.
Uniqueness
Cytidine-13C is unique due to its specific structural modifications, which confer distinct biological activities and therapeutic potential. Its ability to interfere with nucleic acid synthesis makes it a valuable tool in both research and clinical settings.
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i8+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDGCWIWMRVCDJ-URLSOCJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[13C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.